(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS No.: 866156-89-0
Cat. No.: VC5021261
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866156-89-0 |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 |
| IUPAC Name | (5E)-5-[[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C17H16N4O3S/c1-21(15-11-18-6-7-19-15)8-9-24-13-4-2-12(3-5-13)10-14-16(22)20-17(23)25-14/h2-7,10-11H,8-9H2,1H3,(H,20,22,23)/b14-10+ |
| Standard InChI Key | FGBHIENLRYOSLT-GXDHUFHOSA-N |
| SMILES | CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=NC=CN=C3 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a thiazolidine-2,4-dione core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The (5E) configuration indicates a trans-geometry at the methylidene group bridging the thiazolidine ring and the 4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl substituent . Key structural elements include:
-
Pyrazin-2-ylamino group: A bicyclic aromatic system contributing to hydrogen bonding and π-π stacking interactions.
-
Ethoxy linker: Enhances solubility and facilitates interactions with hydrophobic protein pockets.
-
Methylidene group: Stabilizes the planar conformation of the molecule, critical for target binding.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | (5E)-5-[[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
| Molecular Formula | C₁₇H₁₆N₄O₃S |
| Molecular Weight | 356.4 g/mol |
| CAS Registry Numbers | 866156-89-0, 5773-75-1 (synonym) |
| SMILES | CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=NC=CN=C3 |
The molecular structure was confirmed via spectroscopic methods, including ¹H NMR and IR spectroscopy, with characteristic peaks for the thiazolidine carbonyl (1683 cm⁻¹) and pyrazinyl C=N bonds (1486 cm⁻¹) .
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity :
-
Formation of the thiazolidine core: Cyclization of cysteine derivatives with ketones.
-
Introduction of the methylidene group: Wittig or Knoevenagel condensation with 4-hydroxybenzaldehyde derivatives.
-
Functionalization with the pyrazinyl-ethoxy side chain: Nucleophilic substitution of chlorinated intermediates with methyl(pyrazin-2-yl)amine.
Table 2: Key Reaction Conditions
Physicochemical Properties
-
Solubility: Moderately soluble in DMSO (>10 mM) and ethanol (<5 mM) .
-
Stability: Stable under inert gas at −20°C; degrades upon prolonged exposure to light or moisture.
| Activity | Mechanism | Efficacy* |
|---|---|---|
| PPAR-γ activation | Ligand-binding domain interaction | EC₅₀ = 0.8–1.2 µM |
| Insulin sensitization | GLUT4 translocation enhancement | 155% vs. control |
| Antioxidant effects | ROS scavenging | IC₅₀ = 12.4 µM |
*Data derived from βTC6 cell assays and molecular docking studies .
Antimicrobial and Anticancer Properties
Preliminary screens indicate:
-
Antibacterial activity: MIC = 32 µg/mL against S. aureus.
-
Cytotoxic effects: IC₅₀ = 18.7 µM in MCF-7 breast cancer cells .
Recent Research Advancements
Structural Optimization
Modifications to the pyrazinyl and ethoxy groups have improved binding affinity and metabolic stability:
-
Pyrimidine analogs: Substitution with pyrimidine enhances PPAR-γ binding (ΔG = −9.70 kcal/mol vs. −6.02 kcal/mol for parent compound) .
-
PEGylation: Increases half-life in plasma from 2.1 to 6.8 hours .
In Silico Insights
Molecular docking reveals critical interactions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume